4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside

Description

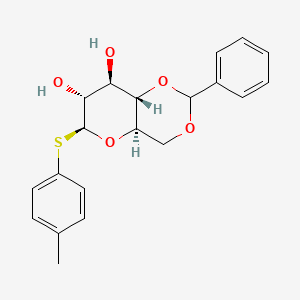

4-Methylphenyl 4,6-O-benzylidene-β-D-thioglucopyranoside (CAS: 868241-49-0) is a thioglycoside derivative featuring a 4-methylphenyl aglycone and a 4,6-O-benzylidene-protected glucose core. The benzylidene group at the 4,6-positions acts as a protective moiety, enhancing stereochemical control during glycosylation reactions . The thioether linkage (C1-S) distinguishes it from traditional O-glycosides, conferring improved stability under acidic conditions and unique reactivity in glycosylation protocols . This compound is widely utilized in glycoconjugate synthesis, glycan array development, and enzymatic studies due to its structural rigidity and functional versatility .

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVGCBDTUPQRQ-NPKOBNKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166886 | |

| Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868241-49-0 | |

| Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868241-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Starting Material: Methyl-α-D-glucopyranoside.

- Reagents: Benzaldehyde dimethyl acetal and camphor-10-sulphonic acid (CSA) as a catalyst.

- Solvent: Dry DMF or acetonitrile.

- Temperature: Typically heated at 50–55 °C.

- Time: 3–6 hours depending on scale and conditions.

- Workup: Neutralization with triethylamine or sodium bicarbonate, extraction with ethyl acetate or hexane, and purification by recrystallization or column chromatography.

Example Procedure and Yields

- Dissolve methyl-α-D-glucopyranoside in dry DMF or acetonitrile.

- Add benzaldehyde dimethyl acetal and camphor-10-sulphonic acid.

- Heat at 50–55 °C for 3–6 hours with stirring.

- Monitor reaction progress by TLC (e.g., MeOH/DCM or EtOAc/hexane systems).

- Quench with triethylamine or saturated sodium bicarbonate solution.

- Extract and purify to obtain methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid.

- Typical yield: 70–76%.

| Parameter | Details |

|---|---|

| Starting material | Methyl-α-D-glucopyranoside (5 g scale) |

| Catalyst | Camphor-10-sulphonic acid (100 mg) |

| Reagents | Benzaldehyde dimethyl acetal (5 mL) |

| Solvent | Dry DMF (30 mL) or Acetonitrile (1398 mL) |

| Temperature | 50–55 °C |

| Reaction time | 3–6 hours |

| Yield | 70–76% |

| Purification | Silica gel column chromatography |

| Characterization | Melting point 160–163 °C, NMR confirmed |

Introduction of the 4-Methylphenyl Thiol Group (Thioglycoside Formation)

Thioglycoside Synthesis Methods

The key step is the substitution of the anomeric hydroxyl or methyl group by a thiol group bearing the 4-methylphenyl moiety. This is typically achieved by:

- Activation of the anomeric center (e.g., formation of a glycosyl halide or triflate).

- Nucleophilic substitution with 4-methylthiophenol or its derivatives.

- Alternatively, direct substitution via thiolysis under acidic catalysis.

Typical Procedure

- The protected glucopyranoside intermediate is dissolved in an appropriate solvent (e.g., dichloromethane, DMF).

- 4-Methylthiophenol is added along with a base such as triethylamine or a catalyst such as DMAP.

- The reaction is carried out at low temperature (e.g., −5 °C) to room temperature.

- The reaction mixture is stirred for several hours (typically 6 h).

- The product is isolated by extraction and purified by chromatography.

Characterization and Confirmation

- NMR Spectroscopy: Characteristic chemical shifts for benzylidene protons and aromatic protons of the 4-methylphenyl group.

- FTIR: Bands corresponding to -S- linkage and benzylidene acetal.

- Melting Point: Typically crystalline solids with melting points in the range of 130–165 °C depending on purity.

- Mass Spectrometry: Molecular ion peaks consistent with C20H22O5S (molecular weight ~374.45).

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1. Benzylidene protection | Methyl-α-D-glucopyranoside, benzaldehyde dimethyl acetal, CSA, DMF, 50 °C, 6 h | Methyl 4,6-O-benzylidene-α-D-glucopyranoside, 70–76% yield | TLC monitored, recrystallized |

| 2. Thioglycoside formation | 4-Methylthiophenol, Et3N, DMAP, DCM, −5 °C to RT, 6 h | 4-Methylphenyl 4,6-O-benzylidene-β-D-thioglucopyranoside, >80% yield (typical) | Purified by chromatography |

Research Findings and Insights

- The use of camphor-10-sulphonic acid as a catalyst for benzylidene acetal formation is efficient and yields pure crystalline intermediates suitable for further functionalization.

- Low-temperature conditions and the presence of bases like triethylamine and catalysts such as DMAP are critical for successful thioglycoside formation, preventing side reactions.

- The benzylidene protection at 4,6 positions provides stability and regioselectivity for subsequent substitution at the anomeric center.

- The synthetic route is reproducible and scalable, with yields suitable for preparative and research purposes.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thioglycoside linkage.

Reduction: Used to remove protecting groups.

Substitution: Involves replacing functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate free hydroxyl groups .

Scientific Research Applications

Glycobiology

4-MP-BG is extensively used in glycobiology to study carbohydrate metabolism and the role of glycans in biological systems. It serves as a substrate for glycosidase enzymes, which are crucial for breaking down glycosidic bonds. This interaction is vital for understanding enzyme mechanisms and the pathways involved in carbohydrate metabolism .

Enzyme Inhibition Studies

The compound acts as an inhibitor of glycosidases, making it valuable for drug discovery, particularly in developing treatments for conditions like diabetes and lysosomal storage disorders. By mimicking natural substrates, 4-MP-BG can effectively bind to enzyme active sites, modulating their activity .

Organic Synthesis

In organic chemistry, 4-MP-BG is utilized as a building block for synthesizing new compounds with desired properties. Its unique structure facilitates the development of glycosidase inhibitors and other bioactive molecules .

Protein-Glycan Interaction Studies

Research has shown that 4-MP-BG can effectively bind to various glycosidase enzymes, providing insights into protein-glycan interactions. These studies often utilize kinetic assays to determine binding affinities and inhibition constants, which are crucial for assessing its efficacy as an enzyme inhibitor .

Therapeutic Applications

The potential therapeutic applications of 4-MP-BG extend to treating metabolic disorders and diseases where glycan metabolism is disrupted. Its ability to inhibit specific enzymes involved in these pathways positions it as a candidate for further investigation in clinical settings .

Case Study 1: Enzyme Kinetics

In a study investigating the inhibition of glycosidases by various thioglycosides, including 4-MP-BG, researchers found that it exhibited significant inhibition against specific enzymes involved in carbohydrate metabolism. Kinetic assays revealed an IC50 value indicating effective binding affinity, supporting its potential use as a therapeutic agent .

Case Study 2: Drug Development

A recent investigation into the therapeutic potential of glycosidase inhibitors highlighted 4-MP-BG's role in modulating enzyme activity linked to metabolic disorders. The study demonstrated how structural modifications could enhance its inhibitory properties, paving the way for novel drug candidates targeting diabetes .

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes involved in glycan synthesis and degradation. It acts as a substrate for these enzymes, facilitating the study of their mechanisms and the pathways involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioglucopyranoside derivatives share a common benzylidene-protected glucose backbone but differ in aglycone substituents and protective groups. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Biological Activity

4-Methylphenyl 4,6-O-benzylidene-β-D-thioglucopyranoside (MTG) is a synthetic carbohydrate derivative that has garnered attention in glycobiology due to its unique structural features and potential biological activities. This compound serves as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. Understanding the biological activity of MTG can provide insights into its applications in medicinal chemistry, particularly in the development of therapeutics for metabolic disorders.

Molecular Characteristics

- Molecular Formula : CHOS

- Molecular Weight : 374.45 g/mol

- CAS Number : 868241-49-0

The compound features a thioglycoside linkage, which is significant for its interaction with glycosidases. The presence of a thiol group suggests potential applications in thiol-based reactions, enhancing its utility in biochemical research.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 374.45 g/mol |

| CAS Number | 868241-49-0 |

Enzymatic Interactions

MTG acts as a substrate for glycosidases, facilitating studies on carbohydrate metabolism and protein-glycan interactions. Its unique thioglycoside structure allows it to inhibit specific glycosidases, which can be targeted for therapeutic interventions in conditions like diabetes and lysosomal storage disorders.

The biological activity of MTG is primarily attributed to its ability to interact with various enzymes involved in glycan synthesis and degradation:

- Inhibition of Glycosidases : By mimicking natural substrates, MTG can inhibit the activity of glycosidases, leading to altered carbohydrate metabolism.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and related proteins .

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological effects of MTG and related compounds:

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity |

|---|---|

| 4-Methylphenyl 4,6-O-benzylidene-β-D-thioglucopyranoside | Glycosidase inhibition; potential antidiabetic effects |

| 4-Methylphenyl 4,6-O-benzylidene-β-D-galactopyranoside | Antimicrobial properties; enzyme inhibition |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Anticancer activity; apoptosis induction |

Q & A

Q. What are the common synthetic routes for 4-Methylphenyl 4,6-<i>O</i>-benzylidene-β-D-thioglucopyranoside?

The synthesis typically begins with methyl 4,6-<i>O</i>-benzylidene-α-D-glucopyranoside, which is treated with reagents like <i>p</i>-toluenesulfonyl chloride to introduce protective groups. Subsequent steps involve thiolation using thiocarbonyl derivatives or disulfide intermediates. For example, thioglycoside formation can be achieved via activation with triflic anhydride in dichloromethane at low temperatures (-78°C), followed by coupling with 4-methylphenol .

Q. How is the benzylidene protecting group utilized in the synthesis of this compound?

The 4,6-<i>O</i>-benzylidene group serves as a temporary protective moiety, masking the hydroxyl groups at positions 4 and 6 of the glucopyranoside ring. This allows selective functionalization at positions 2 and 3. The benzylidene group is introduced via acid-catalyzed condensation of methyl glucopyranoside with benzaldehyde derivatives. Its stability under basic conditions enables further modifications, such as benzylation or thioglycoside formation, before final deprotection .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify regioselectivity of protective groups and glycosidic bond configuration. For example, characteristic signals for the benzylidene methylene protons appear at δ ~5.6–5.7 ppm .

- X-ray crystallography : Used to resolve absolute stereochemistry, as demonstrated in studies of analogous benzylidene-protected glucopyranosides .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereoselectivity in glycosylation differ between gluco and manno configurations for benzylidene-protected thioglycosides?

Activation of 4,6-<i>O</i>-benzylidene-thioglucopyranosides with triflic anhydride generates a glucosyl triflate intermediate, which favors α-selectivity during glycosylation due to the equatorial orientation of the triflate leaving group. In contrast, mannopyranoside analogs under similar conditions exhibit β-selectivity, attributed to steric hindrance from the axial C2 hydroxyl group in the manno series. This divergence highlights the critical role of ring conformation in stereochemical outcomes .

Q. What methodologies are used to study this compound as a glycosidase substrate?

Fluorogenic assays employing analogs like 4-methylumbelliferyl-β-D-glucopyranoside (a structurally related substrate) are common. Enzymatic hydrolysis releases fluorescent 4-methylumbelliferone, monitored via fluorescence spectroscopy (λex = 360 nm, λem = 450 nm). Kinetic parameters (<i>K</i>m, <i>k</i>cat) can be determined using Michaelis-Menten analysis. This approach is adaptable to thioglucopyranosides by modifying detection protocols for thiol-specific probes .

Q. How are multi-step synthetic strategies optimized for regioselective functionalization?

Sequential protection-deprotection is critical. For example:

- Step 1 : Introduce the benzylidene group to block positions 4 and 6.

- Step 2 : Benzylate positions 2 and 3 using NaH/BnBr in DMF at 0°C .

- Step 3 : Thiolation via thiocarbonylimidazole intermediates, followed by purification via silica gel chromatography (e.g., EtOAc/hexane gradients). Yields are improved by optimizing reaction times, temperature, and stoichiometry of reagents like BH3-NMe3 for reductive steps .

Methodological Notes

- Avoiding side reactions : Use anhydrous solvents and inert atmospheres (N2/Ar) during thioglycoside synthesis to prevent hydrolysis .

- Handling stability : Store the compound at -20°C under desiccation, as moisture can hydrolyze the benzylidene group .

- Enzymatic assays : Include controls with known inhibitors (e.g., castanospermine for β-glucosidases) to validate substrate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.